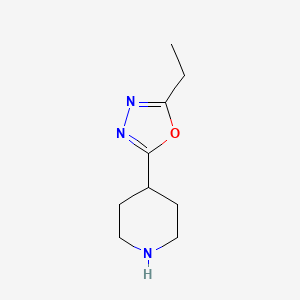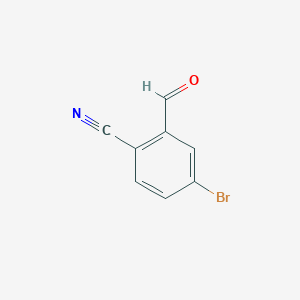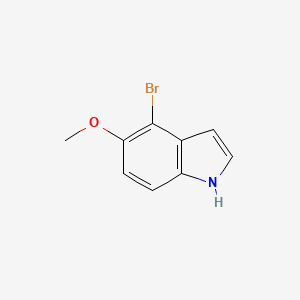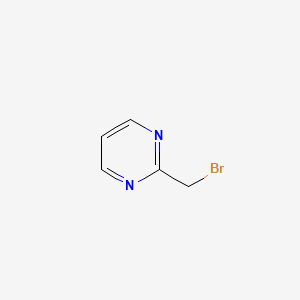
1-Bromo-4-(but-1-en-2-yl)benzene
Descripción general
Descripción
“1-Bromo-4-(but-1-en-2-yl)benzene” is a chemical compound with the molecular formula C10H11Br . It is also known by other names such as “1-bromo-4-but-1-en-2-ylbenzene” and "Benzene, 1-bromo-4-(1-methylenepropyl)" .
Synthesis Analysis
The synthesis of benzene derivatives like “1-Bromo-4-(but-1-en-2-yl)benzene” typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(but-1-en-2-yl)benzene” consists of a benzene ring with a bromine atom (Br) and a but-1-en-2-yl group attached to it . The exact mass of the molecule is 210.00441 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(but-1-en-2-yl)benzene” include a molecular weight of 211.10 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Supramolecular Features
1-Bromo-4-(but-1-en-2-yl)benzene and its derivatives demonstrate interesting supramolecular characteristics. For example, the isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene display features like (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts, as found in a study that included crystallization as a sub-hydrate (Stein, Hoffmann, & Fröba, 2015).
Synthesis and Fluorescence Properties
The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-4-(but-1-en-2-yl)benzene, was synthesized and its fluorescence properties were investigated. This derivative exhibited significant photoluminescence properties in both solution and solid states, showing potential for applications in luminescent materials (Liang Zuo-qi, 2015).
Pyrolysis Studies
The pyrolysis of hex-5-en-1-yl radical, derived from 6-bromo-1-hexene (a compound related to 1-Bromo-4-(but-1-en-2-yl)benzene), was studied at high pressures and temperatures. This research provided insights into the product distribution under these conditions, highlighting the compound's relevance in high-temperature chemical processes (Liszka & Brezinsky, 2019).
Synthesis of Dendritic Carbosilanes
The synthesis of dendritic carbosilanes involved the regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene. This process was an efficient route to create molecular building block precursors for assembling modified carbosilane dendrimers, illustrating its utility in the field of nanotechnology and materials science (Casado & Stobart, 2000).
Propiedades
IUPAC Name |
1-bromo-4-but-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGATWDYVVSRVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623100 | |
| Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(but-1-en-2-yl)benzene | |
CAS RN |
42427-51-0 | |
| Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)












